molecular formula C16H14N2O4 B12047460 3-Nitro-N-(4-propionylphenyl)benzamide CAS No. 618069-81-1

3-Nitro-N-(4-propionylphenyl)benzamide

Cat. No.: B12047460
CAS No.: 618069-81-1
M. Wt: 298.29 g/mol
InChI Key: JBZGDWOTNYFRMT-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-propionylphenyl)benzamide is an organic compound with the molecular formula C16H14N2O4 and a molecular weight of 298.301 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a propionyl group (-COCH2CH3) attached to a benzamide structure. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Nitro-N-(4-propionylphenyl)benzamide typically involves a multi-step process. One common method includes the nitration of N-(4-propionylphenyl)benzamide using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Nitro-N-(4-propionylphenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The propionyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Nitro-N-(4-propionylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-N-(4-propionylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiproliferative effects . The propionyl group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

3-Nitro-N-(4-propionylphenyl)benzamide can be compared with other nitrobenzamide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618069-81-1

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

3-nitro-N-(4-propanoylphenyl)benzamide

InChI

InChI=1S/C16H14N2O4/c1-2-15(19)11-6-8-13(9-7-11)17-16(20)12-4-3-5-14(10-12)18(21)22/h3-10H,2H2,1H3,(H,17,20)

InChI Key

JBZGDWOTNYFRMT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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